Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide
Description
5,10,15,20-Tetra (4-pyridyl) porphyrin iron is a porphyrin-based compound containing iron. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The incorporation of iron into the porphyrin ring enhances its chemical properties, making it useful in various scientific and industrial applications.
Properties
Molecular Formula |
C40H24FeN8 |
|---|---|
Molecular Weight |
672.5 g/mol |
IUPAC Name |
iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide |
InChI |
InChI=1S/C40H24N8.Fe/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 |
InChI Key |
DUVWLFDRXHMGJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra (4-pyridyl) porphyrin iron typically involves the reaction of 5,10,15,20-Tetra (4-pyridyl) porphyrin with an iron salt, such as iron(III) chloride. The reaction is usually carried out in an organic solvent like chloroform or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through column chromatography or recrystallization .
Industrial Production Methods
Industrial production of 5,10,15,20-Tetra (4-pyridyl) porphyrin iron follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetra (4-pyridyl) porphyrin iron undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation reactions, forming higher oxidation states.
Reduction: The iron center can also be reduced to lower oxidation states.
Substitution: The pyridyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of iron(IV) or iron(V) species, while reduction reactions can produce iron(II) species .
Scientific Research Applications
5,10,15,20-Tetra (4-pyridyl) porphyrin iron has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetra (4-pyridyl) porphyrin iron involves its ability to coordinate with various substrates through its iron center. The iron center can undergo redox reactions, facilitating electron transfer processes. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 5,10,15,20-Tetra (4-methylpyridyl) porphyrin iron
- 5,10,15,20-Tetra (4-phenylpyridyl) porphyrin iron
- 5,10,15,20-Tetra (4-carboxypyridyl) porphyrin iron
Uniqueness
5,10,15,20-Tetra (4-pyridyl) porphyrin iron is unique due to its specific pyridyl substituents, which enhance its solubility in organic solvents and its ability to participate in various chemical reactions. The presence of iron also imparts unique redox properties, making it suitable for applications in catalysis and photodynamic therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
